Suxethonium Chloride

Description

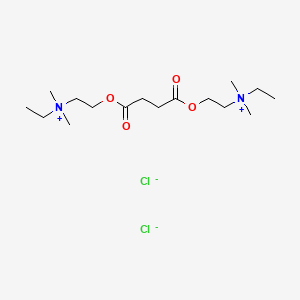

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

54063-57-9 |

|---|---|

Molecular Formula |

C16H34Cl2N2O4 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

ethyl-[2-[4-[2-[ethyl(dimethyl)azaniumyl]ethoxy]-4-oxobutanoyl]oxyethyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C16H34N2O4.2ClH/c1-7-17(3,4)11-13-21-15(19)9-10-16(20)22-14-12-18(5,6)8-2;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

BHCKTCGQZMCGAB-UHFFFAOYSA-L |

SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |

Canonical SMILES |

CC[N+](C)(C)CCOC(=O)CCC(=O)OCC[N+](C)(C)CC.[Cl-].[Cl-] |

Other CAS No. |

67724-50-9 54063-57-9 |

Related CAS |

67724-50-9 (Parent) |

Origin of Product |

United States |

Molecular and Receptor Level Pharmacology of Suxethonium Chloride

Mechanism of Action at the Neuromuscular Junction

Suxethonium (B1209625) chloride, also known as succinylcholine (B1214915), is structurally composed of two acetylcholine (B1216132) molecules linked together. pharmgkb.orgnih.gov This configuration allows it to function as a depolarizing neuromuscular blocker. starship.org.nzed.ac.uk Its primary site of action is the neuromuscular junction, where it mimics the effect of the endogenous neurotransmitter, acetylcholine. medex.com.bd

Agonistic Interaction with Nicotinic Acetylcholine Receptors

As an analogue of acetylcholine, suxethonium chloride acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) located on the motor endplate of skeletal muscle. pharmgkb.orgmedicines.org.ukguidetopharmacology.org Specifically, it binds to the two α-subunits of the nAChR, the same binding sites as acetylcholine, making it an orthosteric agonist. derangedphysiology.com This binding initiates the opening of the receptor's ion channel. wikipedia.org Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, suxethonium is resistant to this enzyme and is instead metabolized more slowly by plasma butyrylcholinesterase. medex.com.bd This prolonged presence at the receptor site is key to its mechanism of action. medicines.org.uk

Endplate Depolarization and Ionic Flux Dynamics

The activation of nAChRs by this compound leads to a non-selective flow of cations across the motor endplate membrane. derangedphysiology.com This results in an influx of sodium ions and an efflux of potassium ions, causing a sustained depolarization of the endplate. pharmgkb.orgderangedphysiology.com This initial depolarization triggers the release of calcium from the sarcoplasmic reticulum, leading to transient muscle contractions known as fasciculations. medex.com.bdwikipedia.org The persistent depolarization prevents the voltage-gated sodium channels in the adjacent muscle membrane from resetting to their active state, thereby inhibiting further action potentials and leading to muscle paralysis. derangedphysiology.com

Elucidation of Phase I (Depolarizing Block)

The initial, principal paralytic effect of this compound is termed Phase I block. wikipedia.org This phase is characterized by a sustained depolarization of the motor endplate. derangedphysiology.com The membrane potential is held above the threshold required for firing, but because the voltage-gated sodium channels remain in an inactivated state, the muscle cell cannot repolarize and respond to subsequent nerve impulses. wikipedia.org This state of inexcitability is also referred to as an "accommodation block". derangedphysiology.com During Phase I, the effects of suxethonium are augmented by anticholinesterase agents, as the increased availability of acetylcholine further contributes to the depolarization. derangedphysiology.com

Characterization of Phase II (Desensitizing Block)

With prolonged or repeated administration of this compound, the neuromuscular block can transition to a Phase II block. medicines.org.uk This phase exhibits characteristics similar to a non-depolarizing block. litfl.com The exact mechanisms underlying Phase II block are complex but are thought to involve desensitization of the nicotinic acetylcholine receptors to the effects of acetylcholine and suxethonium. wikipedia.orglitfl.com This means that even though the membrane may have partially or fully repolarized, the receptors become less responsive to agonists. wikipedia.org Another contributing factor may be the presynaptic inhibition of acetylcholine synthesis and release. litfl.com Unlike Phase I, a Phase II block can be partially reversed by anticholinesterase drugs. derangedphysiology.com

Electrophysiological Impact on Muscle Membrane Potential

The binding of this compound to nicotinic acetylcholine receptors causes a significant and sustained change in the muscle membrane potential. The initial depolarization shifts the resting membrane potential from approximately -90 mV to a less negative value. derangedphysiology.com This depolarization leads to the opening of voltage-gated sodium channels and a transient muscle contraction. medsafe.govt.nz However, the continued presence of suxethonium maintains the membrane in this depolarized state, preventing the repolarization necessary for the voltage-gated sodium channels to return to their resting, activatable state. derangedphysiology.com This persistent depolarization ultimately leads to a loss of electrical excitability at the motor endplate. medsafe.govt.nz

Molecular Conformation and Receptor Binding Specificity

This compound's chemical structure, consisting of two linked acetylcholine molecules, is fundamental to its interaction with the nicotinic acetylcholine receptor. pharmgkb.orgnih.gov This dimeric structure allows it to effectively bind to the agonist sites on the α-subunits of the muscle-type nAChR. derangedphysiology.comopenanesthesia.org Research has shown that suxethonium is selective for the muscle-type nAChR (α1β1δε) over various neuronal nAChR subtypes. caymanchem.com This specificity ensures that its primary effects are localized to the neuromuscular junction, inducing muscle relaxation.

| Feature | Description |

| Chemical Structure | Two acetylcholine molecules linked by their acetyl groups. pharmgkb.orgopenanesthesia.org |

| Receptor Target | Nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction. guidetopharmacology.orgderangedphysiology.com |

| Binding Site | Orthosteric agonist, binds to the same sites as acetylcholine on the α-subunits. derangedphysiology.com |

| Receptor Selectivity | Selective for muscle-type nAChRs over neuronal subtypes. caymanchem.com |

Pharmacokinetics and Biochemical Pathways of Suxethonium Chloride

Absorption Characteristics and Routes of Administration Research

Suxethonium (B1209625) chloride is administered parenterally, typically via intravenous (IV) or intramuscular (IM) injection. efda.gov.etwikipedia.org Following IV administration, the onset of action is rapid, generally occurring within 30 to 60 seconds. medicines.org.uknih.gov The effects of the compound are also brief, lasting for about 2 to 6 minutes. medicines.org.uk Intramuscular administration results in a slower onset of 2 to 3 minutes and a longer duration of action, typically 10 to 30 minutes. medsafe.govt.nzwikipedia.org Due to its chemical nature, suxethonium chloride is poorly absorbed from the gastrointestinal tract and therefore not administered orally. starship.org.nzanmfonline.org

Research has focused on these parenteral routes to ensure rapid delivery to the systemic circulation, which is crucial for its clinical applications. nih.gov The choice between IV and IM administration often depends on the clinical scenario and the desired speed of onset. efda.gov.et

Distribution Profile and Protein Binding Studies

Once in the bloodstream, this compound is distributed throughout the extracellular fluids. rwandafda.gov.rw Its high water solubility and low lipid solubility mean it is largely confined to the body's water compartments. derangedphysiology.com The volume of distribution (Vd) is relatively small. derangedphysiology.com One source indicates an apparent volume of distribution of 16.4 ± 14.7 ml/kg and 5.6 ± 6.8 ml/kg for different dosages, respectively. medicines.org.uk Another source suggests a Vd of approximately 0.14 L/kg. derangedphysiology.com

Studies on protein binding have been challenging due to the rapid degradation of suxethonium in blood samples. derangedphysiology.com However, an in vitro assay where plasma pseudocholinesterase was inhibited allowed for the estimation of protein binding. derangedphysiology.com This research indicated that approximately 20-30% of this compound binds to plasma proteins, leaving a significant free fraction available to act at the neuromuscular junction. derangedphysiology.comlitfl.com this compound does cross the placenta, but generally only in small amounts. medsafe.govt.nzefda.gov.etlitfl.com

Enzymatic Hydrolysis and Metabolic Fate

The metabolic fate of this compound is intrinsically linked to its rapid enzymatic hydrolysis in the plasma. medicines.org.uk This process is responsible for the short duration of its effects. medicines.org.uk

The primary enzyme responsible for the metabolism of this compound is butyrylcholinesterase (BChE), also known as plasma cholinesterase or pseudocholinesterase. pharmgkb.orgderangedphysiology.comnih.gov This enzyme is synthesized in the liver and circulates in the plasma. pharmgkb.org BChE rapidly hydrolyzes this compound. medicines.org.ukhpra.ie It is important to note that acetylcholinesterase, the enzyme that breaks down acetylcholine (B1216132) at the neuromuscular junction, does not hydrolyze suxamethonium. wikipedia.org The activity of BChE can be influenced by genetic variations, leading to prolonged effects of suxethonium in individuals with atypical or deficient enzyme activity. wikipedia.org

The hydrolysis of this compound by BChE occurs in a stepwise manner. The initial and rapid step involves the removal of one choline (B1196258) molecule, resulting in the formation of succinylmonocholine (B1203878). medicines.org.ukhpra.ie Succinylmonocholine is a much weaker neuromuscular blocking agent. medicines.org.ukmedsgo.ph This metabolite is then more slowly hydrolyzed to succinic acid and choline. medicines.org.ukhpra.ie

| Parent Compound | Enzyme | Initial Metabolite | Final Metabolites |

|---|---|---|---|

| This compound (Succinylcholine) | Butyrylcholinesterase (Plasma Cholinesterase) | Succinylmonocholine | Succinic Acid and Choline |

The detection and quantification of this compound and its metabolites, particularly succinylmonocholine, are crucial in forensic and clinical toxicology. nih.govnih.gov Due to the rapid degradation of the parent compound, analytical methods often focus on its more stable metabolite, succinylmonocholine. mdpi.com

Several advanced analytical techniques have been developed for this purpose. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used method for the simultaneous detection of suxethonium and succinylmonocholine in biological samples like serum and urine. nih.govnih.gov Isotope dilution techniques are often employed for accurate quantification. nih.gov Another approach involves measuring the concentration of choline before and after complete enzymatic hydrolysis of suxethonium in a sample. scispace.comoup.com More recently, novel methods like potentiometric thread-based sensors have been explored for the rapid, in-field detection of succinylcholine (B1214915) in urine for forensic purposes. mdpi.com

| Analytical Technique | Analytes Detected | Sample Matrix | Key Features |

|---|---|---|---|

| HPLC-MS/MS | Suxethonium, Succinylmonocholine | Serum, Urine | High sensitivity and specificity, allows for simultaneous detection. nih.govnih.gov |

| HPLC with Electrochemical Detection | Choline (as a measure of Suxethonium) | Plasma, Blood | Measures the product of hydrolysis. scispace.comoup.com |

| Potentiometric Thread-Based Sensor | Suxethonium | Urine | Designed for rapid, in-field forensic use. mdpi.com |

Metabolic Products: Succinylmonocholine and Succinic Acid

Excretion Pathways and Clearance Mechanisms

The clearance of this compound from the body is predominantly through its rapid metabolism by plasma cholinesterase. medicines.org.uklitfl.com Consequently, only a very small fraction, estimated to be about 10% or less, of the administered dose is excreted unchanged in the urine. medsafe.govt.nzhpra.iedrugfuture.com The primary metabolites, succinylmonocholine and succinic acid, are also subject to further metabolism and excretion. medicines.org.uk While succinylmonocholine is metabolized to succinic acid, a small amount of it can be excreted in the urine. medicines.org.uk In individuals with impaired renal function, there is a possibility of accumulation of succinylmonocholine, which could potentially lead to prolonged effects. medsafe.govt.nz The total body clearance of suxamethonium is very high, reflecting its rapid elimination from the plasma. medicines.org.uk

Pharmacogenomics and Genetic/acquired Influences on Suxethonium Chloride Response

Genetic Variations in Butyrylcholinesterase Activity

Genetic polymorphisms in the BCHE gene are a primary cause of BChE deficiency. plos.orgnih.gov These variations can result in the production of an enzyme with reduced or no catalytic activity, leading to a heightened sensitivity to suxethonium (B1209625). plos.orgjle.com It is estimated that a significant portion of the population carries at least one variant BCHE allele. plos.org

Several genetic variants of the BCHE gene have been identified, with the most common being the atypical (Ea), fluoride-resistant (Ef), and silent (Es) alleles, in contrast to the usual (Eu) allele. wfsahq.org The presence of these atypical genotypes, either in a heterozygous or homozygous state, can significantly prolong the neuromuscular blockade induced by suxethonium. wfsahq.org

Individuals homozygous for the usual gene (Eu/Eu) have normal BChE activity and metabolize suxethonium rapidly. wfsahq.org However, those with atypical genotypes experience a markedly extended duration of action. For instance, homozygotes for the atypical (A) variant or the silent variant can experience paralysis lasting for several hours after a standard dose of suxamethonium. researchgate.net Even heterozygotes can experience a moderate prolongation of the drug's effects. ccanesthesiareview.com The K-variant, another common polymorphism, is associated with a mild reduction in enzyme activity. dovepress.com However, when present with other risk factors, it can contribute to prolonged neuromuscular blockade. dovepress.com

Table 1: Impact of BChE Genotypes on Suxethonium Response

| Genotype | BChE Activity | Expected Duration of Suxethonium Blockade |

|---|---|---|

| Usual (Eu/Eu) | Normal | 5-10 minutes |

| Heterozygous Atypical (Eu/Ea) | Moderately Reduced | 20-30 minutes |

| Homozygous Atypical (Ea/Ea) | Significantly Reduced | Up to several hours researchgate.net |

| Heterozygous Silent (Eu/Es) | Reduced | Prolonged |

| Homozygous Silent (Es/Es) | Absent or Very Low | Very prolonged, up to 8 hours nih.gov |

| K-variant Homozygote | Mildly Reduced | Up to 60 minutes researchgate.net |

The assessment of BChE activity is crucial for identifying individuals at risk of a prolonged response to suxethonium. The primary method for this is a biochemical assay that measures the enzyme's activity in a blood sample. ontosight.ai

A key diagnostic tool is the dibucaine (B1670429) number . ontosight.ai Dibucaine is a local anesthetic that inhibits the activity of the usual BChE enzyme by approximately 80%. nih.gov In individuals with atypical BChE variants, the enzyme is less inhibited by dibucaine. The dibucaine number represents the percentage of BChE activity that is inhibited by dibucaine. ontosight.ai

Normal Dibucaine Number: > 70-80% inhibition. nih.govorphananesthesia.eu

Heterozygous Atypical: 40-70% inhibition. orphananesthesia.eu

Homozygous Atypical: < 20-30% inhibition. orphananesthesia.euaruplab.com

A low dibucaine number, in conjunction with decreased BChE enzyme activity, indicates a high risk for prolonged paralysis following suxethonium administration. aruplab.com A fluoride (B91410) number, which measures the percentage of enzyme inhibition by fluoride, can also be used to further characterize BChE variants. ccanesthesiareview.com In addition to these biochemical tests, genetic testing using polymerase chain reaction (PCR) can identify specific mutations in the BCHE gene. orphananesthesia.eu

Impact of Atypical Genotypes (Eu, Ea, Es, Ef) on Neuromuscular Block Duration

Acquired Conditions Affecting Butyrylcholinesterase Activity

Besides genetic factors, various acquired conditions can also lead to a decrease in BChE activity, thereby prolonging the effects of suxethonium chloride. plos.orgjle.com

Since BChE is synthesized in the liver, severe liver disease, such as cirrhosis or acute hepatitis, can significantly reduce its production, leading to decreased plasma levels and prolonged suxethonium action. wfsahq.orgnih.govderangedphysiology.com In fact, BChE levels are sometimes used as a marker of liver function. nih.gov

While the kidneys are not the primary site of suxethonium metabolism, they are involved in the excretion of its metabolites. nih.gov Renal failure can be associated with decreased BChE activity, potentially due to associated systemic effects. wfsahq.orgderangedphysiology.comwikipedia.org Patients undergoing hemodialysis may also have lower BChE levels. researchgate.netnih.gov

Malnutrition and conditions associated with a hypoproteinaemic state can lead to reduced synthesis of BChE. wfsahq.orgscielo.br BChE levels have been found to be low in malnourished individuals. nih.gov

Pregnancy is associated with a physiological decrease in BChE activity, which begins in the first trimester and continues until delivery. researchgate.netscielo.br This reduction can be around 20%. researchgate.net Preeclampsia may be associated with even lower levels of BChE compared to normal pregnancies. umsha.ac.irumsha.ac.ir

Several drugs can inhibit BChE activity and prolong the effects of suxethonium. These include:

Organophosphates: These compounds, often found in pesticides, are potent inhibitors of cholinesterases. derangedphysiology.comproquest.com

Anticholinesterases: Drugs like neostigmine (B1678181) and pyridostigmine, used to reverse non-depolarizing neuromuscular blockade, can inhibit BChE. derangedphysiology.comresearchgate.net

Other Medications: A range of other drugs have been reported to decrease BChE activity, including metoclopramide, oral contraceptives, and certain chemotherapeutic agents like cyclophosphamide. derangedphysiology.comekja.org

Table 2: Acquired Factors Affecting Butyrylcholinesterase Activity

| Factor | Effect on BChE Activity |

|---|---|

| Hepatic Disease (e.g., Cirrhosis) | Decreased wfsahq.orgnih.gov |

| Renal Failure | Decreased wfsahq.orgderangedphysiology.com |

| Malnutrition | Decreased wfsahq.orgnih.gov |

| Pregnancy | Decreased researchgate.netscielo.br |

| Preeclampsia | Further Decreased umsha.ac.irumsha.ac.ir |

| Organophosphate Exposure | Decreased derangedphysiology.comproquest.com |

| Certain Medications (e.g., Neostigmine) | Decreased derangedphysiology.comresearchgate.net |

Hepatic Impairment and Renal Dysfunction

Research into Receptor Alterations in Pathological States (e.g., Trauma, Myopathies) and Pharmacodynamic Implications

Pathological states such as trauma, burns, and certain myopathies can lead to alterations in the number and function of acetylcholine (B1216132) receptors at the neuromuscular junction. These changes can have significant pharmacodynamic implications for the action of this compound.

In conditions like severe burns or major trauma, there is an upregulation of extrajunctional acetylcholine receptors. These immature receptors are more sensitive to the depolarizing effects of suxethonium. When suxethonium is administered to these patients, the widespread depolarization can lead to a massive efflux of potassium from the muscle cells, potentially causing life-threatening hyperkalemia.

Conversely, in some myopathies, there may be a reduced number of functional acetylcholine receptors or altered receptor sensitivity. The response to suxethonium in these patients can be unpredictable, ranging from resistance to the drug's effects to an exaggerated and prolonged response. The specific pharmacodynamic implications depend on the underlying pathophysiology of the myopathy.

Research in this area continues to elucidate the complex interplay between pathological states, receptor alterations, and the response to neuromuscular blocking agents like this compound.

Chemical Stability and Formulation Science of Suxethonium Chloride

Degradation Pathways and Hydrolytic Instability

The primary route of degradation for suxethonium (B1209625) chloride is hydrolysis. google.comnih.gov Being a diester of succinic acid and choline (B1196258), the ester linkages are susceptible to cleavage. google.comalliancepharm.com.sg This process occurs in a stepwise manner. The initial, rapid hydrolysis cleaves one ester bond, yielding succinylmonocholine (B1203878) and choline. google.comalliancepharm.com.sg Succinylmonocholine is a significantly weaker muscle relaxant. alliancepharm.com.sg This intermediate then undergoes a much slower hydrolysis to form succinic acid and another molecule of choline, both of which are inactive. google.com This hydrolytic degradation is catalyzed by both hydrogen (acid) and hydroxyl (alkaline) ions. google.comnih.gov

The degradation process itself can influence the rate of reaction. The formation of succinic acid, a dicarboxylic acid, lowers the pH of the solution. google.comnih.gov This decrease in pH, in turn, accelerates the acid-catalyzed hydrolysis, creating a self-catalyzing degradation loop. google.comnih.gov

The stability of suxethonium chloride in aqueous solutions is highly dependent on pH. researchgate.net The compound is relatively stable in acidic solutions but becomes markedly unstable in alkaline conditions. pfizer.com The optimal pH for stability is in the acidic range, typically between 3.5 and 4.5. google.comnps.org.auresearchgate.net

Research indicates that hydrolysis is very slow at a pH of 3 to 5. researchgate.net As the pH increases, the rate of degradation accelerates significantly. At a physiological pH of 7.4, hydrolysis is moderately fast, and it becomes very rapid at a pH of 10 to 11. researchgate.net This instability in alkaline solutions is a critical factor in its incompatibility with alkaline drugs. pfizer.comhres.ca For example, a study found that the degradation rate of a 20 mg/ml solution with an initial pH of 3.52 was slower than that of a 50 mg/ml solution with an initial pH of 3.1, highlighting the sensitivity of the compound to pH variations even within the acidic range. nih.gov

Table 1: Effect of pH on this compound Hydrolysis Rate This table provides a qualitative overview of hydrolysis rates at different pH values based on available literature.

| pH Range | Hydrolysis Rate | Source(s) |

|---|---|---|

| 3.0 - 5.0 | Very Slow / Relatively Stable | researchgate.netpfizer.com |

| 7.4 | Moderately Fast | researchgate.net |

| > 8.5 | Unstable / Rapid Decomposition | pfizer.comhres.ca |

| 10.0 - 11.0 | Very Rapid | researchgate.net |

Temperature is another critical factor governing the stability of this compound solutions. researchgate.net Elevated temperatures significantly increase the rate of hydrolysis. google.comnih.gov For this reason, commercial solutions of this compound are recommended to be stored under refrigeration, typically between 2°C and 8°C, to preserve potency. medicines.org.uknsw.gov.au

Studies have quantified the degradation at various temperatures. One study using nuclear magnetic resonance spectroscopy found that at room temperature, the degradation rate for a 20 mg/ml solution was 1.2% per month, while for a 50 mg/ml solution, it was 2.1% per month. nih.gov When stored at 4°C, these rates dropped to 0.18% and 0.30% per month, respectively. nih.gov Conversely, at an elevated temperature of 37°C, the degradation rates increased dramatically to 5.4% and 8.1% per month for the 20 mg/ml and 50 mg/ml solutions, respectively. nih.govresearchgate.net Another study determined that a 10% loss of potency occurs if solutions are kept at room temperature (20-26°C) for five months, at 35°C for one month, or at 70°C for just one day. nih.gov

Table 2: Monthly Degradation Rates of this compound Solutions at Various Temperatures Data extracted from a study by F. Adnet, et al. (2007), published in the Emergency Medicine Journal.

| Storage Temperature | Degradation Rate (20 mg/ml solution) | Degradation Rate (50 mg/ml solution) | Source(s) |

|---|---|---|---|

| 4°C | 0.18% / month | 0.30% / month | nih.gov |

| Room Temperature | 1.2% / month | 2.1% / month | nih.gov |

| 37°C | 5.4% / month | 8.1% / month | nih.govresearchgate.net |

Influence of pH on Compound Stability

Adsorption Characteristics to Packaging Materials

The loss of this compound from a solution can also occur due to adsorption onto the surfaces of packaging materials. Research has shown that both suxethonium and its primary hydrolysis product, succinylmonocholine, can adsorb to glassware. researchgate.net This adsorption is more significant for the parent compound, suxethonium. researchgate.net

In contrast, studies have found no significant adsorption of either compound to plasticware, such as polypropylene (B1209903) syringes. researchgate.net This suggests that for analytical purposes or potentially for storage, polypropylene containers may be preferable to glass to minimize loss of the active substance. researchgate.net The methods used for silanizing glassware have also been shown to affect the degree of adsorption. researchgate.net

Incompatibilities with Other Pharmaceutical Agents in Solution

Due to its marked instability in alkaline solutions, this compound is incompatible with alkaline drugs. pfizer.com It should not be mixed in the same syringe or administered through the same intravenous line with alkaline solutions, as this will cause rapid hydrolysis and loss of potency. pfizer.commedicines.org.uk

The most well-documented incompatibility is with barbiturates, particularly thiopental (B1682321) sodium, which forms a highly alkaline solution (pH > 8.5). pfizer.comhres.camedicines.org.uk When mixed, the alkalinity of the thiopental solution rapidly destroys the this compound. pfizer.com This can result in the precipitation of thiopental. stabilis.org Other reported incompatibilities include amino acid solutions and lipid emulsions. nsw.gov.au

A wide range of drugs can also interact pharmacodynamically, enhancing or prolonging the effects of suxethonium by reducing the activity of plasma cholinesterase, the enzyme responsible for its metabolism. alliancepharm.com.sgrwandafda.gov.rw These include certain antibiotics (e.g., aminoglycosides, clindamycin), anti-arrhythmics (e.g., quinidine, procainamide), and anticholinesterase drugs (e.g., neostigmine). alliancepharm.com.sgmedicines.org.ukmedsafe.govt.nz

Research in Novel Pharmaceutical Formulations and Preparation Methods (e.g., Freeze-Dried Preparations)

To overcome the inherent instability of this compound in aqueous solutions, research has focused on developing more stable formulations, with lyophilization (freeze-drying) being a key strategy. google.comgoogle.com Freeze-drying involves removing water from the drug solution at low temperature and pressure, resulting in a solid powder or cake. google.com This solid-state form prevents hydrolytic degradation, significantly extending the shelf-life of the product. google.com The lyophilized product is then reconstituted with a suitable solvent, such as sterile water for injection or an isotonic saline solution, immediately before administration. google.com

The development of a stable lyophilized formulation requires careful selection of excipients and, if necessary, a buffering system. google.comgoogle.com

Excipients: These are added to provide bulk, aid in the freeze-drying process, and ensure the formation of an elegant and stable lyophilized cake. Common excipients investigated for this compound lyophilized preparations include mannitol, lactose, sucrose, trehalose, and dextran. google.comgoogle.com These agents act as cryoprotectants and lyoprotectants, protecting the drug during freezing and drying.

Buffer Systems: While the solid form is stable, the pH of the reconstituted solution is critical. The goal is to achieve a pH within the optimal stability range (3.5-5.0) upon adding the solvent. google.com However, some research aims to create formulations that, upon reconstitution, have a pH closer to physiological levels (5.5-7.0) to minimize discomfort on injection. google.comgoogle.com This is achieved by incorporating buffer systems into the formulation. Investigated buffers include citrate, phosphate, tartrate, and maleate (B1232345) buffer systems. google.comgoogle.com The selection of the appropriate buffer and its concentration is crucial to balance stability before use with physiological compatibility upon administration. google.com

Impact of Sterilization Methods on Stability

The terminal sterilization of pharmaceutical products is a critical step to ensure patient safety by eliminating microbial contamination. However, for a thermally labile compound like this compound, the chosen sterilization method can significantly impact its chemical stability and lead to degradation. The primary methods of sterilization that have been investigated for this compound solutions are heat sterilization (autoclaving) and, to a lesser extent, radiation.

Heat Sterilization (Autoclaving)

Heat sterilization, particularly steam sterilization in an autoclave, is a common and effective method for sterilizing parenteral drug products. However, the stability of this compound is highly dependent on the temperature and duration of the heat treatment.

Research has shown that standard autoclaving conditions, such as heating at 121°C for 20 minutes, lead to significant degradation of this compound. nih.gov This degradation is primarily due to hydrolysis of the ester linkages in the molecule, a process that is accelerated at elevated temperatures. google.com Studies have indicated that such standard steam sterilization methods are not suitable for this compound compositions as they increase their decomposition. google.com

To mitigate this degradation, alternative steam sterilization conditions have been explored. A key study investigated the stability of a 10 mg/mL this compound injection prepared with sodium chloride, methyl-4-hydroxybenzoate, and hydrochloric acid, with samples adjusted to initial pH values of 3.0 and 4.2. nih.gov The findings from this and other related research are summarized in the table below.

| Sterilization Method | Temperature | Duration | Initial pH | Observed this compound Loss | Reference |

|---|---|---|---|---|---|

| Steam Sterilization | 121°C | 20 minutes | 3.0 and 4.2 | Significant loss | nih.gov |

| Steam Sterilization | 100°C | 30 minutes | 3.0 and 4.2 | No significant loss | medkoo.com, nih.gov |

The results clearly indicate that lowering the sterilization temperature to 100°C for 30 minutes allows for the thermal treatment of this compound solutions without substantial degradation, irrespective of the initial pH within the tested range. nih.govresearchgate.net This modified approach to heat sterilization is crucial for maintaining the potency of the drug. However, it is important to note that sterilization at 100°C has been described as having low efficacy from a sterility assurance perspective (F0 value), which is why many commercial solutions are manufactured using aseptic processes and sterile filtration. google.com

The pH of the formulation also plays a critical role in the stability of this compound during heat exposure. Degradation is known to be faster at a higher pH. google.com For this reason, this compound solutions are often formulated at an acidic pH, typically between 3.5 and 3.7, to optimize stability during sterilization and throughout the product's shelf life. google.com The degradation products formed during heat sterilization are the same as those that occur during normal storage, namely succinic acid, succinylmonocholine, and choline. google.comepo.org

Radiation Sterilization

Gamma irradiation is another method used for the sterilization of some pharmaceuticals. However, its application to this compound is not well-documented in publicly available research. While gamma radiation is effective for sterilizing many solid-state drugs and medical devices, its effects on aqueous solutions of complex molecules like this compound can be detrimental, potentially leading to radiolysis and the formation of undesired byproducts. iaea.orgmedsci.org One source notes that this compound is stable up to a radiation dose of less than 50 kGy in the solid phase, but detailed studies on the impact of gamma radiation on this compound solutions, including degradation pathways and product formation, are not extensively reported. iaea.org

Aseptic Filtration

Given the challenges associated with terminal sterilization methods that can degrade this compound, many commercially available injections are manufactured using aseptic processing. google.com This involves the filtration of the drug solution through a sterile filter with a pore size small enough to remove microorganisms, followed by aseptic filling into sterile containers. This process avoids the use of heat or radiation, thereby preserving the chemical integrity of the this compound molecule.

Advanced Analytical Methodologies for Suxethonium Chloride Research

Spectrophotometric Techniques for Quantification

Spectrophotometry offers a valuable tool for the quantitative analysis of Suxethonium (B1209625) Chloride. Ultraviolet-visible (UV-Vis) spectrophotometry can be used to determine the concentration of the compound by measuring its absorbance of light at specific wavelengths. nihs.go.jp This method is often employed in quality control during the manufacturing process to ensure the drug conforms to strict performance standards. walshmedicalmedia.com

A kinetic spectrophotometric initial rate method has also been developed for the determination of Suxethonium Chloride. lp.edu.ua This technique is based on the catalytic oxidation of 3,3',5,5'-tetramethylbenzidine (B1203034) and has been validated for its accuracy, precision, and linearity. lp.edu.ua Furthermore, a modified Draganic procedure, which relies on the spectrophotometric determination of its hydrolysis products, succinic acid monocholine chloride and succinic acid, as a Cu-benzidine complex, is suitable for assessing the degree of degradation without prior separation. nih.gov

Chromatographic Separation Methods

Chromatographic techniques are indispensable for separating this compound from its degradation products and other substances, enabling accurate identification and quantification.

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) is a powerful and highly sensitive method for the analysis of this compound. researchgate.netresearchgate.net This technique is particularly well-suited for analyzing quaternary ammonium (B1175870) salts like this compound, which are already ionized in aqueous solutions. chimia.ch LC-ESI-MS allows for the simultaneous detection and quantification of this compound and its primary metabolite, succinylmonocholine (B1203878), in various biological matrices such as serum and urine. turkjemergmed.comresearchgate.net

The method typically involves solid-phase extraction (SPE) for sample clean-up, followed by separation on a liquid chromatography column. researchgate.netresearchgate.net Detection is achieved using a mass spectrometer with an electrospray ionization source, often in the multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity. researchgate.net For instance, the parent ion for this compound can be monitored at m/z 145.132, with daughter ions at m/z 93.563 and 115.575 used for quantification and confirmation. researchgate.net This methodology has proven to be rapid, selective, and sensitive, making it suitable for toxicological and forensic analysis. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Analysis

| Parameter | Value | Reference |

| Parent Ion (m/z) | 145.132 | researchgate.net |

| Daughter Ion 1 (m/z) | 93.563 | researchgate.net |

| Daughter Ion 2 (m/z) | 115.575 | researchgate.net |

| Ionization Mode | Positive Ion ESI | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |

Thin-Layer Chromatography (TLC) for Purity and Identification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the qualitative identification and assessment of the purity of this compound. nihs.go.jpnih.govumin.ac.jp It is particularly useful for distinguishing the active agent from its degradation products. nih.gov

In a typical TLC procedure, a solution of this compound is spotted onto a stationary phase, such as a cellulose (B213188) or silica (B1680970) gel plate. nihs.go.jpnihs.go.jp The plate is then developed with a suitable mobile phase. For example, a mixture of a solution of ammonium acetate (B1210297) (1 in 100), acetone, 1-butanol, and formic acid (20:20:20:1) can be used with a cellulose plate. nihs.go.jpnihs.go.jp After development, the plate is dried, and the separated spots are visualized using a spray reagent, such as platinic chloride-potassium iodide TS, which produces a blue-purple spot for this compound. nihs.go.jpnihs.go.jp The Rf value of the spot from the sample solution is compared with that of a standard solution for identification. nihs.go.jp

Table 2: Example TLC System for this compound Identification

| Parameter | Description | Reference |

| Stationary Phase | Cellulose for thin-layer chromatography | nihs.go.jpnihs.go.jp |

| Mobile Phase | Ammonium acetate solution (1 in 100), acetone, 1-butanol, formic acid (20:20:20:1) | nihs.go.jpnihs.go.jp |

| Visualization Reagent | Platinic chloride-potassium iodide TS | nihs.go.jpnihs.go.jp |

| Expected Result | Blue-purple spot with Rf value similar to standard | nihs.go.jp |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solid-State Analysis

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive and powerful technique for characterizing the solid form of this compound. ptfarm.pleuropeanpharmaceuticalreview.com It provides detailed information about the molecular structure and dynamics of the compound in its crystalline state. ptfarm.plifj.edu.pl

13C CPMAS NMR for Structural Characterization

Carbon-13 Cross-Polarization Magic Angle Spinning (13C CPMAS) NMR is a key solid-state NMR technique used for the structural characterization of this compound. ptfarm.plifj.edu.pl Due to the molecule's symmetry, the 13C CPMAS NMR spectrum of this compound exhibits a limited number of resonances, simplifying spectral interpretation. ifj.edu.pl For instance, one study reported only five resonances in the spectrum. ifj.edu.pl These spectra are recorded at various rotational speeds to identify isotropic peaks and spinning sidebands. ptfarm.plifj.edu.pl The chemical shifts obtained from solid-state NMR can be compared to those from solution-state NMR to understand the effects of the crystalline environment on the molecular structure. ptfarm.pl

Table 3: 13C Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | Solid State (CPMAS) | Solution (DMSO-d6) | Reference |

| C=O | 171.8 | 171.1 | ptfarm.pl |

| -OCH2- | 63.3 | 62.1 | ptfarm.pl |

| -NCH2- | 59.0 | 59.9 | ptfarm.pl |

| -N(CH3)3 | 53.0 | 52.8 | ptfarm.pl |

| -CH2C=O | 28.1 | 28.4 | ptfarm.pl |

Cross-Polarization Kinetics Studies

Cross-polarization (CP) kinetics studies provide insights into the molecular dynamics and the efficiency of magnetization transfer between protons and carbons in the solid state. ifj.edu.plresearchgate.net The intensity of signals in a CPMAS experiment depends on the contact time, which is the duration of the simultaneous irradiation of protons and carbons. researchgate.net

By varying the contact time and analyzing the resulting signal intensities, kinetic parameters such as the cross-polarization time constant (TCP), the proton spin-lattice relaxation time in the rotating frame (T1ρ), the cross-polarization time constant for the I-I-S model (T2), and the proton spin diffusion time (Tdf) can be determined. ptfarm.plifj.edu.plresearchgate.net These studies have shown that for this compound, protonated carbons like methylene (B1212753) groups polarize faster (at shorter contact times) than non-protonated quaternary carbons like the carbonyl group, which require longer contact times to reach maximum intensity. researchgate.net The analysis of CP kinetics can be performed using different models, such as the I-S model for carbons with distant protons and the I-I-S model for carbons directly bonded to protons. ptfarm.plresearchgate.net

Table 4: Cross-Polarization Kinetic Parameters for this compound

| Carbon Group | CP Model | TCP (ms) | T1ρ (ms) | T2 (ms) | Tdf (ms) | Reference |

| C=O | I-S | 1.0 | 4.6 | - | - | ptfarm.plresearchgate.net |

| -CH2- | I-I*-S | - | - | 2.5 | 20 | ptfarm.plresearchgate.net |

Potentiometric Titration for Purity and Assay

Potentiometric titration is a quantitative analytical method fundamental to the pharmacopeial analysis of this compound, providing a reliable means for assay and purity determination. This electroanalytical technique measures the potential difference (voltage) between two electrodes as a titrant of known concentration is added to the sample solution. The endpoint of the titration, where the reaction is complete, is identified by a sharp change in this potential. It is a versatile method applicable to both aqueous and non-aqueous solutions and is specified in various pharmacopeial monographs for the analysis of this compound and its formulations. nihs.go.jpnihs.go.jpmetrohm.com

The application of potentiometric titration in the analysis of this compound can be directed at two key components: the chloride ion and the suxethonium molecule itself.

Argentometric Titration for Chloride Content: The determination of chloride ion content is a critical purity test. This is typically achieved by titration with a standardized solution of silver nitrate (B79036) (AgNO₃). As the silver nitrate solution is added, it reacts with chloride ions to form an insoluble precipitate of silver chloride (AgCl). A silver indicator electrode is used to monitor the concentration of silver ions in the solution, and the endpoint is detected at the point of greatest potential change, corresponding to the complete precipitation of chloride ions. metrohm.com This method provides an accurate and direct measure of the chloride counter-ion concentration.

Non-Aqueous Titration for Assay: The assay of the active pharmaceutical ingredient (API) itself is often carried out in a non-aqueous medium to enhance the basic properties of the quaternary ammonium compound. Pharmacopeial methods describe dissolving the this compound sample in a suitable solvent mixture, such as acetic anhydride (B1165640) and acetic acid, and titrating with a strong acid like perchloric acid (HClO₄). nihs.go.jp The endpoint is determined potentiometrically, and each milliliter of the perchloric acid titrant corresponds to a specific amount of this compound. nihs.go.jp This allows for precise quantification of the drug substance.

The table below summarizes key parameters for potentiometric titration methods as described in pharmaceutical literature.

| Analysis Type | Titrant | Solvent/Medium | Application | Reference |

| Assay of Active Ingredient | 0.1 mol/L Perchloric Acid VS | Acetic Anhydride & Acetic Acid (7:3) | Quantification of this compound in injections. | nihs.go.jp |

| Chloride Content | Silver Nitrate (AgNO₃) | Aqueous Solution | Purity test for chloride ion concentration. | metrohm.com |

| Purity (Hydrolysis Products) | 0.1 mol/L Sodium Hydroxide VS | Aqueous Solution | Determination of acidic hydrolysis products. | nihs.go.jp |

Development of Stability-Indicating Analytical Methods

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.gov The development of such methods is crucial for assessing the stability of this compound, as it is susceptible to hydrolysis, particularly in aqueous solutions under neutral or alkaline conditions. umin.ac.jpresearchgate.net The primary degradation pathway involves the hydrolysis of the ester linkages to form succinylmonocholine, and subsequently, succinic acid and choline (B1196258). umin.ac.jpnih.gov

High-Performance Liquid Chromatography (HPLC) is the predominant technique for developing stability-indicating methods for this compound. nih.govresearchgate.net Research has focused on creating simple, accurate, and robust HPLC methods capable of separating the intact drug from its potential degradation products.

One such validated method utilizes a C18 column with a simple isocratic mobile phase of 100% water, with detection at a low wavelength (e.g., 218 nm) due to the lack of a strong chromophore in the suxamethonium molecule. nih.govresearchgate.net The validation of these methods is performed according to the International Conference on Harmonization (ICH) guidelines, encompassing tests for linearity, precision, accuracy, specificity, and robustness. nih.gov A critical component of validation is forced degradation studies, where the drug is exposed to harsh conditions (acid, base, oxidation, heat, light) to generate degradation products and prove the method's ability to resolve the API from these new peaks. nih.govhumanjournals.com

The table below outlines the parameters for a validated stability-indicating HPLC method.

| Parameter | Specification | Reference |

| Chromatographic System | HPLC with UV Detector | nih.gov |

| Column | C18 | nih.govresearchgate.net |

| Mobile Phase | 100% Water (Isocratic) | nih.govresearchgate.net |

| Flow Rate | 0.6 mL/min | nih.govresearchgate.net |

| Detection Wavelength | 218 nm | nih.govresearchgate.net |

| Column Temperature | Ambient | researchgate.net |

The validation of this method yielded results demonstrating its suitability for stability testing.

| Validation Parameter | Finding | Reference |

| Linearity Range | 5 to 40 mg/mL (Correlation Coefficient > 0.999) | nih.govscience.gov |

| Limit of Detection (LOD) | 0.8 mg/mL | nih.govscience.gov |

| Limit of Quantitation (LOQ) | 0.9 mg/mL | nih.govscience.gov |

| Accuracy (Recovery) | 99.5% - 101.2% | nih.govscience.gov |

| Precision (RSD%) | < 2.1% | nih.govscience.gov |

Using these validated methods, studies have shown that this compound solutions for injection can remain stable for a defined period under specific storage conditions. For example, one study concluded that vials stored at ambient temperature (22°C–26°C) maintained at least 95% of their initial concentration for 17 days. nih.gov Another investigation reported a degradation rate constant of 9.7% per month for a 50-mg/mL solution at room temperature. researchgate.net

Application of Reference Standards in Quality Control Research

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity, purity, strength, and quality of a drug substance. They are an indispensable component of pharmaceutical quality control (QC) and are used throughout the drug development process, including method validation and stability studies. synzeal.comsynzeal.com For this compound, both pharmacopeial (e.g., EP, USP) and non-pharmacopeial reference standards, including those for known impurities, are utilized. synzeal.comsimsonpharma.com

The applications of this compound reference standards in QC research are diverse:

Identification: In pharmacopeial identification tests, the sample is analyzed alongside the reference standard using techniques like Thin-Layer Chromatography (TLC) or Infrared Spectroscopy (IR). nihs.go.jp For TLC, a solution of the test sample and a solution of the reference standard are spotted on the same plate. After development, the resulting spots must correspond in position (Rf value) and appearance for the test to pass. nihs.go.jp

Assay and Purity Testing: In chromatographic methods like HPLC, a reference standard of known purity and concentration is used to calibrate the instrument and quantify the amount of this compound in a sample. nih.gov Similarly, reference standards for impurities (such as succinylmonocholine or choline chloride) are used to identify and quantify the levels of these related substances in the drug product. synzeal.comtmda.go.tz

Method Validation: Reference standards are essential for validating analytical methods. They are used to determine critical validation parameters such as accuracy (by spiking studies), precision, linearity, and specificity, ensuring the method is suitable for its intended purpose. synzeal.comsynzeal.com

Stability Studies: In stability-indicating methods, reference standards of both the active ingredient and its degradation products are used to confirm that the analytical method can adequately separate and quantify each component over time, thus providing a true measure of the drug's stability. synzeal.comsynzeal.com

The table below summarizes the key applications of reference standards in the quality control of this compound.

| Application Area | Technique(s) | Purpose | Reference |

| Identity Confirmation | Thin-Layer Chromatography (TLC), Infrared (IR) Spectroscopy | To confirm that the substance is this compound by comparing its chromatographic or spectral properties to the standard. | nihs.go.jpnihs.go.jp |

| Assay (Quantification) | HPLC, Potentiometric Titration | To determine the exact amount (potency) of this compound in a sample. | nih.gov |

| Purity & Impurity Testing | HPLC, TLC | To detect, identify, and quantify the levels of related substances and degradation products against their respective standards. | synzeal.comsynzeal.comtmda.go.tz |

| Analytical Method Validation | HPLC, etc. | To establish the performance characteristics (accuracy, precision, linearity) of a test method. | synzeal.comsynzeal.com |

| Stability Assessment | HPLC | To monitor the decrease in active ingredient and the increase in degradation products over time under various storage conditions. | nih.govsynzeal.com |

The availability of well-characterized reference standards, complete with a Certificate of Analysis (COA), is a regulatory requirement and ensures the reliability, consistency, and accuracy of the quality control data generated for this compound. synzeal.comsimsonpharma.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Historical Perspectives on SAR of Neuromuscular Blocking Agents

The history of neuromuscular blocking agents is deeply rooted in the study of natural compounds, which laid the groundwork for synthetic chemistry in this field. medigraphic.com The journey can be broadly divided into three eras: the era of curare (before 1942), the period of chemical modification of natural compounds like succinylcholine (B1214915) (1942-1980), and the modern era of targeted synthesis (after 1980). medigraphic.com

The story begins with curare, a plant extract used by indigenous people in South America for poison arrows. medigraphic.comjapsonline.com In 1846, Claude Bernard demonstrated that curare's paralyzing effect occurred at the neuromuscular junction. researchgate.net The isolation of the active alkaloid, d-tubocurarine, in the 1930s and its clinical introduction in 1942 revolutionized anesthesia. medigraphic.comresearchgate.netnih.gov

Early research into d-tubocurarine revealed that its potency was related to the distance between its two quaternary ammonium (B1175870) heads. japsonline.com This "bisquaternary rule" became a guiding principle for chemists. Scientists began synthesizing molecules with varying distances between two quaternary ammonium groups to study their effects. japsonline.com This research led to the development of decamethonium (B1670452), a compound with a 10-carbon chain separating the two quaternary structures. japsonline.com Further investigation led to the creation of suxamethonium, which is structurally equivalent to two acetylcholine (B1216132) molecules joined together. japsonline.comwikipedia.org This discovery was a landmark, earning a Nobel Prize in Medicine in 1957 and highlighting a new mechanism of depolarizing blockade. japsonline.com

| Year of Introduction/Discovery | Compound | Significance |

|---|---|---|

| 1906 | Suxamethonium | First discovered by Hunt and Taveau, though its neuromuscular blocking properties were missed. wikipedia.org |

| 1942 | d-Tubocurarine | First neuromuscular blocker used in clinical practice, marking the start of the "era of relaxant anaesthesia". medigraphic.comnih.gov |

| 1949 | Gallamine (B1195388) | The first synthetic NMBA to be used clinically. researchgate.net |

| 1949 | Decamethonium | Developed from early SAR studies focusing on the distance between quaternary ammonium groups. japsonline.com |

| 1951 | Suxamethonium (clinical use) | Clinically introduced as a depolarizing blocker with a rapid onset and short duration of action. researchgate.netwikipedia.org |

| 1967 | Pancuronium | The first steroidal NMBA introduced into clinical use. wfsahq.orgsaica.com.au |

| ~1980s | Atracurium & Vecuronium (B1682833) | Introduction of intermediate-acting agents with improved clinical profiles. saica.com.au |

Modern Computational Approaches in QSAR

Quantitative Structure-Activity Relationship (QSAR) modeling represents a shift from retrospective analysis to a predictive science in drug design. researchgate.net QSAR studies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity. slideshare.net By quantifying molecular properties (descriptors) such as lipophilicity, electronic effects, and steric factors, researchers can predict the activity of novel, untested compounds. researchgate.netslideshare.net

Modern computational chemistry has greatly enhanced the power and scope of QSAR. mdpi.com Key approaches include:

3D-QSAR: This method moves beyond 2D structures to consider the three-dimensional conformation of molecules. It analyzes the steric and electrostatic fields surrounding a set of aligned molecules to derive a predictive model. nih.gov

Pharmacophore Modeling: A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. These models are used to screen large virtual libraries of compounds to identify those that fit the pharmacophore and are likely to be active. nih.gov

Molecular Docking: This technique simulates the binding of a ligand (like suxethonium) to the active site of its target receptor (the nicotinic acetylcholine receptor). It predicts the preferred orientation and binding affinity, providing insight into the molecular interactions driving the pharmacological effect. mdpi.comnih.gov

Virtual Screening: This computational technique involves the rapid assessment of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. It often integrates pharmacophore modeling, QSAR, and docking. mdpi.comnih.gov

For neuromuscular blockers, these in silico methods have been used to probe ligand-receptor interactions, helping to explain the observed SAR and guide the design of new agents with more desirable properties. chemcomp.com

Relationship Between Molecular Structure, Potency, and Onset of Action

The relationship between a neuromuscular blocker's molecular structure and its clinical profile, particularly potency and onset of action, is a cornerstone of its SAR. For non-depolarizing agents, there is a well-established inverse relationship between potency and onset time: the more potent the drug, the slower its onset. wikipedia.orgderangedphysiology.com This is because lower potency drugs are administered in larger doses, creating a higher concentration gradient between the plasma and the neuromuscular junction, which speeds up the rate of diffusion to the effect site. derangedphysiology.comnih.gov Rocuronium (B1662866), for example, is significantly less potent than vecuronium but has a much faster onset of action. derangedphysiology.com

The physical characteristics of the molecule also play a critical role. An early SAR rule distinguished between "pachycurares" and "leptocurares". oup.com

Pachycurares (from pachy, meaning thick) are bulky, rigid molecules that typically act as non-depolarizing (competitive) antagonists. oup.com The steroid nucleus in aminosteroid (B1218566) drugs is a classic example of this rigid structure. japsonline.com

Leptocurares (from lepto, meaning thin) are slender, flexible molecules that tend to cause depolarizing block. oup.com Suxethonium (B1209625) and the parent compound suxamethonium, with their flexible polymethylene chain linking the two quaternary heads, are prime examples of leptocurares. oup.com

Suxethonium's structure, being a double acetylcholine molecule, allows it to act as an agonist at the nicotinic receptor, mimicking the action of acetylcholine itself but with a prolonged effect because it is not readily hydrolyzed by acetylcholinesterase at the junction. wikipedia.orgderangedphysiology.com This agonist action leads to a sustained depolarization of the motor endplate, resulting in muscle paralysis. nih.gov

Influence of Quaternary Ammonium Structure on Pharmacological Profile

The quaternary ammonium group is the defining structural feature of all clinically relevant neuromuscular blocking agents, including suxethonium chloride. wfsahq.orgoup.com These compounds are structurally analogous to acetylcholine, which itself contains a quaternary nitrogen group. oup.com This positive charge is essential for the molecule's pharmacological action, as it is electrostatically attracted to the negatively charged alpha-subunits of the postsynaptic nicotinic receptor. oup.com

The number and spacing of these quaternary groups are major determinants of potency and mechanism.

Bisquaternary Compounds: Many potent neuromuscular blockers, including suxethonium, suxamethonium, pancuronium, and atracurium, are bisquaternary, meaning they possess two quaternary ammonium cations. oup.com Generally, bisquaternary agents are more potent than their monoquaternary counterparts. oup.comoup.com The presence of two such groups allows for a more secure binding to the receptor, which has two primary acetylcholine binding sites.

Monoquaternary Compounds: Agents like rocuronium and vecuronium have one permanent quaternary cation and one tertiary amine. oup.com At physiological pH, the tertiary amine can become protonated, giving it a positive charge and increasing the drug's potency. oup.com

Inter-onium Distance: As discovered in the early days of SAR research, the distance between the two quaternary heads is critical. japsonline.com Suxamethonium's structure, being a dimer of acetylcholine, presents these charges at a distance that is highly effective for activating the nicotinic receptor. japsonline.com

The quaternary ammonium structure renders these molecules highly water-soluble and poorly lipid-soluble. derangedphysiology.com This property confines them largely to the extracellular fluid and prevents them from crossing the blood-brain barrier.

| Structural Feature | Description | Example Compound(s) | Influence on Pharmacological Profile |

|---|---|---|---|

| Quaternary Ammonium Groups | Positively charged nitrogen atoms essential for binding to the nicotinic receptor. | All NMBAs (e.g., Suxethonium, d-Tubocurarine, Rocuronium) | Primary pharmacophore; crucial for receptor affinity. Bisquaternary structures are often more potent than monoquaternary ones. oup.com |

| Molecular Flexibility ("Leptocurare") | Slender, flexible molecules with a chain linking onium heads. | Suxethonium, Suxamethonium, Decamethonium | Associated with a depolarizing mechanism of action. oup.com |

| Molecular Rigidity ("Pachycurare") | Bulky, rigid structures, often incorporating ring systems. | Pancuronium, Vecuronium (aminosteroids) | Associated with a non-depolarizing (competitive) mechanism of action. oup.com |

| Inter-onium Distance | The separation distance between two quaternary ammonium heads. | Decamethonium, Suxamethonium | Optimal distance is crucial for potency. Early SAR studies focused on modifying this distance to improve effect. japsonline.com |

| Ester Linkages | Chemical bonds susceptible to hydrolysis. | Suxethonium, Suxamethonium, Atracurium, Mivacurium | Provides a mechanism for rapid metabolism by plasma cholinesterases (suxamethonium) or Hofmann elimination (atracurium), leading to a shorter duration of action. wikipedia.orgoup.com |

Design and Development of Analogues for Mechanistic Insight

The design and synthesis of analogues are fundamental to pharmacology for probing mechanisms of action and refining clinical properties. Suxamethonium itself was developed as an analogue—a "double acetylcholine" molecule connected at the acetyl ends—based on SAR principles derived from earlier compounds like decamethonium. japsonline.com

Suxethonium is a direct analogue of suxamethonium. The primary structural difference is the substitution of ethyl groups for the methyl groups on the quaternary nitrogen atoms. This seemingly minor change was part of a broader effort to investigate how modifications to the quaternary head affected the molecule's interaction with the nicotinic receptor and metabolizing enzymes. Suxethonium is noted for being even shorter-acting than suxamethonium. derangedphysiology.com

Studies comparing suxamethonium and its analogue suxethonium have provided valuable mechanistic insights. For instance, research has shown that while suxamethonium administration leads to a significant increase in plasma potassium levels, suxethonium does not produce this effect, suggesting it may be a preferable agent in patients at risk from hyperkalemia. nih.gov The development of such analogues allows for the dissociation of desired effects (muscle relaxation) from potentially undesirable ones, advancing the quest for an ideal neuromuscular blocker.

Preclinical and Mechanistic Research Frontiers

Comparative Pharmacology Studies with Other Neuromuscular Blocking Agents (e.g., Rocuronium (B1662866), Vecuronium)

Suxethonium (B1209625) chloride, a depolarizing neuromuscular blocking agent, is often compared to non-depolarizing agents like rocuronium and vecuronium (B1682833) to highlight differences in their mechanisms, onset, and duration of action. scispace.comrfppl.co.in While suxethonium provides rapid onset of muscle relaxation, making it a choice for procedures like endotracheal intubation, rocuronium is presented as a viable alternative, particularly in situations where suxethonium is contraindicated. scispace.comstatperson.comsaudijournals.com Studies comparing rocuronium with suxethonium have noted that rocuronium can achieve clinically acceptable intubating conditions, although its onset may be slightly slower. rfppl.co.inresearchgate.net Vecuronium, another non-depolarizing agent, is also used as a comparator, with research indicating that rocuronium has a faster onset than vecuronium. scispace.com

Interactive Data Table: Comparative Onset of Action

| Neuromuscular Blocking Agent | Mechanism of Action | Typical Onset of Action (IV) |

| Suxethonium Chloride | Depolarizing | 30-60 seconds medicines.org.uk |

| Rocuronium Bromide | Non-depolarizing | 60-90 seconds scispace.comrfppl.co.in |

| Vecuronium Bromide | Non-depolarizing | Slower than Rocuronium scispace.com |

Exploration of Differential Pharmacodynamics in Animal Models

Animal models have been instrumental in elucidating the pharmacodynamic properties of this compound. Early research in animals, sometimes confounded by the co-administration of other drugs like curare, initially obscured its neuromuscular blocking effects. wikipedia.org However, subsequent studies, notably by Bovet and colleagues in 1949, accurately described the paralysis induced by succinylcholine (B1214915). wikipedia.org

Animal studies have also been crucial in understanding species-specific differences in response to suxethonium. For instance, neonates and premature infants may show some resistance to its effects. efda.gov.et Furthermore, animal models are utilized to investigate the mechanisms behind adverse effects, such as the hyperkalemic response and malignant hyperthermia. derangedphysiology.comnih.gov Research in swine susceptible to malignant hyperthermia has been particularly informative in this area. nih.gov

Investigations into Potential Non-Neuromuscular Actions (e.g., In Vitro Antibacterial Activity)

While primarily known for its neuromuscular effects, research has explored other potential biological activities of this compound. One area of investigation has been its potential for in vitro antibacterial activity. A study tested the antibacterial effects of this compound and rocuronium bromide against several bacteria, including S. aureus, S. epidermidis, E. faecalis, S. pyogenes, P. aeruginosa, and E. coli. dergipark.org.tr The results of this in vitro study indicated that neither this compound nor rocuronium bromide exhibited any direct antibacterial activity against the tested strains. dergipark.org.tr The study also found that these muscle relaxants did not alter the efficacy of standard antibiotics. dergipark.org.tr The authors suggest that while no in vitro effect was observed, further in vivo studies are necessary to fully understand any potential interactions with antibiotics. dergipark.org.tr

Studies on this compound as a Tool for Cholinergic System Research

Given its mechanism of action as a potent agonist at nicotinic acetylcholine (B1216132) receptors, this compound serves as a valuable pharmacological tool for research into the cholinergic nervous system. medicines.org.ukderangedphysiology.com Its ability to induce sustained depolarization of the motor endplate allows researchers to study the physiology and pathophysiology of the neuromuscular junction in detail. It can be used to investigate the properties of nAChRs, the process of desensitization, and the downstream effects of receptor activation, such as ion flux and changes in membrane potential. derangedphysiology.com The distinct phases of its neuromuscular block (Phase I and Phase II) also provide a model for studying the complex responses of the cholinergic system to prolonged agonist exposure. medsafe.govt.nz

Addressing Gaps in Preclinical Toxicology (e.g., Mutagenicity, Carcinogenicity, Reproduction Toxicity)

There are notable gaps in the preclinical toxicology data for this compound. Standard, comprehensive studies on its long-term effects are limited.

Mutagenicity: Information on germ cell mutagenicity is not readily available. astrazeneca.com.au Some data has suggested a potential weak clastogenic effect in mice, but this was not observed in patients who had received the drug. medicines.org.uk Formal bacterial mutation assays have not been conducted. medicines.org.uk

Carcinogenicity: Carcinogenicity studies for suxamethonium have not been performed. medicines.org.ukastrazeneca.com.au

Reproduction Toxicity: Animal reproduction studies have not been conducted with suxamethonium. medicines.org.ukefda.gov.etrwandafda.gov.rw It is unknown whether suxethonium can impact reproductive capacity. medicines.org.ukefda.gov.et While it is not considered embryotoxic or teratogenic in two animal species, comprehensive developmental and reproductive toxicology (DART) studies are lacking. rwandafda.gov.rw

Data Table: Status of Preclinical Toxicology Studies for this compound

| Toxicological Endpoint | Status of Research | Findings/Gaps | Citation(s) |

| Mutagenicity | Limited | No bacterial mutation assays conducted; some data suggest a weak clastogenic effect in mice. | medicines.org.ukastrazeneca.com.au |

| Carcinogenicity | Not Performed | No studies have been conducted to evaluate carcinogenic potential. | medicines.org.ukastrazeneca.com.au |

| Reproduction Toxicity | Limited | Animal reproduction studies have not been conducted; effects on fertility are unknown. | medicines.org.ukefda.gov.etrwandafda.gov.rw |

Mechanistic Basis of Specific Pharmacological Phenomena (e.g., Myoplasmic Calcium and Fasciculations in Malignant Hyperthermia Models)

This compound is a known trigger of malignant hyperthermia (MH) in susceptible individuals. wikipedia.org The mechanism is thought to involve an abnormal increase in myoplasmic calcium concentration. nih.gov In MH-susceptible models, such as specific strains of swine, the initial muscle fasciculations caused by suxethonium's depolarizing action are believed to lead to an uncontrolled release of calcium from the sarcoplasmic reticulum. wikipedia.orgnih.gov This is particularly relevant in individuals with mutations in the ryanodine (B192298) receptor (RYR1) gene, which is a key calcium release channel in skeletal muscle. nih.gov Studies have shown that mutations in the RYR1 gene can lead to elevated basal levels of myoplasmic calcium. nih.gov While pure this compound may not cause muscle contracture in vitro in MH-susceptible muscle, its in vivo action of inducing fasciculations appears to be the critical trigger that elevates myoplasmic calcium to a pathological level, initiating the hypermetabolic state characteristic of an MH crisis. nih.govresearchgate.net

Research into Immunogenicity and Allergic Reactions Mechanisms

Research specifically investigating the immunogenicity and detailed mechanisms of allergic reactions to this compound is sparse in publicly available scientific literature. The majority of research into hypersensitivity reactions caused by depolarizing neuromuscular blocking agents has concentrated on the more widely used compound, suxamethonium chloride (succinylcholine).

However, some studies have differentiated between suxethonium and suxamethonium, providing insights into their distinct physiological effects, which can be relevant when considering the potential for adverse reactions.

One area of investigation has been into the direct, non-immune-mediated activation of mast cells. A study examining the effects of various muscle relaxants on mediator release from isolated human mast cells from skin, lung, and heart tissue found that suxamethonium did not induce the release of histamine (B1213489) or tryptase from any of the mast cell types tested. capes.gov.br The study also noted that the muscle relaxants investigated did not cause the de novo synthesis of prostaglandin (B15479496) D2 or peptide-leukotriene C4 in these mast cells. capes.gov.br This suggests that, at least in the context of direct mast cell degranulation, suxethonium may have a low propensity to cause non-immunological anaphylactoid reactions.

While this research does not directly address IgE-mediated allergic mechanisms, it highlights a key biochemical distinction between suxethonium and the more widely studied suxamethonium. The structural similarities between suxethonium and suxamethonium, particularly the presence of quaternary ammonium (B1175870) structures, suggest a theoretical potential for cross-reactivity in individuals with an allergy to other neuromuscular blocking agents. nationalauditprojects.org.uk However, specific clinical or laboratory research to confirm or quantify the immunogenicity and cross-reactivity profile of this compound is not extensively documented in the available literature.

The table below summarizes the key comparative findings from the available research.

| Feature | This compound | Suxamethonium Chloride | Source |

| Plasma Potassium Release | No significant increase observed in healthy or renal failure patients. | Significant increase observed. | nih.gov |

| Direct Mast Cell Activation | Did not induce histamine or tryptase release from isolated human mast cells. | Not explicitly detailed in the same study, but known to be implicated in histamine release. | capes.gov.brnih.gov |

| Storage | Does not require refrigeration (available as a dry powder). | Requires refrigeration. | wikipedia.org |

Further preclinical research is needed to fully elucidate the specific immunological profile of this compound, including its potential to act as an allergen and trigger IgE-mediated hypersensitivity reactions.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for studying the neuromuscular blocking effects of Suxethonium Chloride in preclinical models?

- Methodological Answer : Use isolated nerve-muscle preparations (e.g., rat phrenic nerve-diaphragm) to assess dose-dependent blockade. Monitor twitch tension suppression via force transducers and validate with cumulative dose-response curves. Include positive controls (e.g., succinylcholine) and account for interspecies variability in cholinesterase activity . For reproducibility, document anesthesia protocols, temperature control, and electrolyte balance (e.g., potassium levels affecting depolarization) .

Q. How can researchers ensure accurate quantification of this compound’s plasma concentration in pharmacokinetic studies?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitivity. Validate assays using spiked plasma samples to confirm linearity (1–100 µg/mL), recovery (>90%), and precision (CV <10%). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s interaction with plasma cholinesterases across species?

- Methodological Answer : Conduct parallel in vitro assays using purified human vs. canine cholinesterases to compare inhibition kinetics (Km, Vmax). For example, shows dogs exhibit prolonged apnoea due to lower pseudo-cholinesterase affinity. Use Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms. Cross-validate with in vivo models by adjusting dosages to account for interspecies enzyme variability .

Q. What strategies optimize the detection of rare adverse effects (e.g., hyperkalemia or malignant hyperthermia) in this compound studies?

- Methodological Answer : Implement genetic screening for ryanodine receptor (RYR1) mutations in animal models or human cell lines (e.g., B-lymphocytes) to predict malignant hyperthermia susceptibility. For hyperkalemia, monitor serum potassium via ion-selective electrodes pre- and post-administration, particularly in models with neuromuscular trauma or burns .

Q. How can conflicting results on this compound’s myotoxic effects be resolved in longitudinal studies?

- Methodological Answer : Perform serial muscle biopsies in animal models (e.g., rabbits) at 24 hr, 72 hr, and 1-week post-administration. Use histopathology (H&E staining) and serum creatine kinase (CK) assays to quantify myocyte damage. Control for confounding factors like injection technique and concurrent drug interactions .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent variability in this compound’s onset/duration of action?

- Methodological Answer : Apply mixed-effects models to account for individual variability in pharmacokinetic/pharmacodynamic (PK/PD) parameters. Use non-linear regression (e.g., Emax model) to estimate EC50 for neuromuscular blockade. For time-to-event data (e.g., apnoea duration), Kaplan-Meier analysis with log-rank tests is recommended .

Q. How should researchers validate in silico predictions of this compound’s receptor binding affinity against experimental data?

- Methodological Answer : Compare molecular docking simulations (e.g., AutoDock Vina) with radioligand binding assays using α4β2 nicotinic acetylcholine receptors. Report correlation coefficients (R²) between predicted ΔG values and experimental IC50. Discrepancies >1 log unit warrant re-evaluation of force field parameters or solvation models .

Tables of Key Research Findings

Table 1. Species-Specific Responses to this compound (0.5 mg/kg IV)

| Species | Pseudo-Cholinesterase Activity (U/L) | Apnoea Duration (min) |

|---|---|---|

| Human | 5,000–12,000 | 3–5 |

| Canine | 1,200–3,500 | 12–18 |

| Rabbit | 800–2,200 | 20–30 |

Table 2. Correlation Between Serum C.P.K. Levels and Anesthetic Exposure

| Anesthetic Sessions | Patients (n) | Mean C.P.K. (mU/ml) | Adverse Events |

|---|---|---|---|

| 1 | 4 | 220 ± 45 | None |

| 2 | 3 | 310 ± 60 | None |

| ≥6 | 3 | 380 ± 85 | None |

Ethical and Reproducibility Considerations

Q. What documentation standards ensure reproducibility in this compound research?